molecular formula C9H17BrO B13088196 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane

Cat. No.: B13088196
M. Wt: 221.13 g/mol
InChI Key: IWKFMSPDCMYVHF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-methoxy-4-methylcyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing nucleophiles to attack the carbon center. This reactivity makes it a valuable intermediate in organic synthesis. The methoxy group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethyl-4-methylcyclohexane: Lacks the methoxy group, making it less versatile in certain reactions.

    1-Methoxy-4-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

    1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and reaction conditions.

Uniqueness

1-(Bromomethyl)-1-methoxy-4-methylcyclohexane is unique due to the presence of both bromomethyl and methoxy groups on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-methoxy-4-methylcyclohexane

InChI

InChI=1S/C9H17BrO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3

InChI Key

IWKFMSPDCMYVHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC

Origin of Product

United States

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